Methyl (S)-o-Chloromandelate is a chiral intermediate compound primarily utilized in the synthesis of pharmaceuticals, particularly Clopidogrel. Clopidogrel is an antiplatelet medication used to prevent heart attacks and strokes. Methyl (S)-o-Chloromandelate serves as a crucial building block in the multi-step synthesis of Clopidogrel, highlighting its importance in organic chemistry and pharmaceutical development [, , ].
Resolution of Racemic Mixtures: This method involves synthesizing a racemic mixture of Methyl o-Chloromandelate and then separating the desired (S)-enantiomer. A common technique employs chiral resolving agents, such as (2R, 3R)-O,O′-dibenzoyltartaric acid, to form diastereomeric salts with the enantiomers []. These salts exhibit different solubilities, allowing for separation and subsequent isolation of Methyl (S)-o-Chloromandelate.
Enzymatic Resolution: This approach utilizes enzymes to selectively hydrolyze the undesired (R)-enantiomer from a racemic mixture of Methyl o-Chloromandelate, leaving behind the desired (S)-enantiomer. Research has identified specific esterases, such as EstE from Exophiala dermatitidis NBRC6857, and BioH, that exhibit high enantioselectivity towards the (R)-enantiomer [, ]. This enzymatic approach offers a greener and potentially more efficient alternative to traditional chemical resolution methods.
Methyl (S)-o-Chloromandelate primarily serves as a starting material in the multi-step synthesis of Clopidogrel []. One crucial reaction involves its conversion to 2-benzene sulfonic acid group-2(2-chlorophenyl)methyl acetate. This reaction typically involves reacting Methyl (S)-o-Chloromandelate with a sulfonic acid chloride compound in the presence of a catalyst []. This intermediate then undergoes further reactions to eventually yield Clopidogrel.
As Methyl (S)-o-Chloromandelate primarily serves as a chiral building block in chemical synthesis, its mechanism of action is less relevant compared to its final product, Clopidogrel. The biological activity of Clopidogrel arises from its ability to irreversibly block the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation and reducing the risk of blood clots [].
The primary application of Methyl (S)-o-Chloromandelate lies in its use as a crucial chiral intermediate in the synthesis of Clopidogrel [, , ]. The development of efficient and enantioselective synthesis methods for Methyl (S)-o-Chloromandelate directly impacts the production cost and accessibility of this essential medication.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6